Array ( [bid] => 13629371 ) Buy 4-Amino-N-tert-butylcyclohexane-1-carboxamide | 412290-86-9

4-Amino-N-tert-butylcyclohexane-1-carboxamide

Catalog No.
S14165781
CAS No.
412290-86-9
M.F
C11H22N2O
M. Wt
198.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-tert-butylcyclohexane-1-carboxamide

CAS Number

412290-86-9

Product Name

4-Amino-N-tert-butylcyclohexane-1-carboxamide

IUPAC Name

4-amino-N-tert-butylcyclohexane-1-carboxamide

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

InChI

InChI=1S/C11H22N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

NIZBFQAWDNPTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCC(CC1)N

4-Amino-N-tert-butylcyclohexane-1-carboxamide, also known as trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride or LY404039, is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 234.77 g/mol. This compound features a cyclohexane ring substituted with an amino group and a tert-butyl group, along with a carboxamide functional group. The presence of these functional groups contributes to its unique properties and biological activities, particularly in neurological contexts.

The chemical reactivity of 4-Amino-N-tert-butylcyclohexane-1-carboxamide includes several key transformations:

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives under specific conditions.
  • Reduction: Reduction processes can convert the compound into different amine forms.
  • Substitution: The amino and carboxamide groups are capable of participating in substitution reactions, allowing for the introduction of additional functional groups.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, resulting in the formation of the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

4-Amino-N-tert-butylcyclohexane-1-carboxamide has been studied for its interactions with metabotropic glutamate receptors, which are critical in modulating neurotransmitter release and neuronal excitability. As LY404039, it has shown potential therapeutic effects in treating neurological disorders by acting as an antagonist at these receptors. Its role as a low-affinity inhibitor of AMPA receptors has also been explored, indicating its potential utility in epilepsy treatment and other neurological conditions .

The synthesis of 4-Amino-N-tert-butylcyclohexane-1-carboxamide typically involves several steps:

  • Formation of Cyclohexane Derivative: Starting from a suitable cyclohexane precursor, the tert-butyl group is introduced.
  • Carboxamide Formation: The carboxamide group is added via reaction with an appropriate carboxylic acid derivative.
  • Hydrochloride Salt Formation: To enhance stability and solubility, the hydrochloride salt is formed as a final step.

These methods can be optimized to achieve high yields while minimizing environmental impact.

The applications of 4-Amino-N-tert-butylcyclohexane-1-carboxamide span across various fields:

  • Pharmaceutical Research: Investigated for its potential in treating neurological disorders by targeting metabotropic glutamate receptors.
  • Organic Synthesis: Utilized as a reagent in synthetic chemistry for developing new compounds.
  • Analytical Chemistry: Serves as a reference compound in various analytical techniques.

Research on 4-Amino-N-tert-butylcyclohexane-1-carboxamide has focused on its interactions with biological molecules, particularly its binding dynamics at metabotropic glutamate receptors. Studies involving molecular dynamics simulations and electrophysiology have elucidated its mechanism of action, highlighting its ability to modulate receptor activity and influence neurotransmitter signaling pathways .

Several compounds share structural similarities with 4-Amino-N-tert-butylcyclohexane-1-carboxamide. These include:

Compound NameKey Features
Trans-4-Amino-N-tert-butylcyclohexanecarboxamideNon-hydrochloride form; similar biological activity
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide acetateDifferent salt form; varying solubility properties
Trans-4-Amino-N-tert-butylcyclohexanecarboxamide sulfateUnique chemical properties due to sulfate group

The uniqueness of 4-Amino-N-tert-butylcyclohexane-1-carboxamide lies in its specific interaction profile with metabotropic glutamate receptors, distinguishing it from these similar compounds. Its potential therapeutic applications in neurology further emphasize its significance in medicinal chemistry .

The introduction of the tert-butyl group into the cyclohexane carboxamide scaffold requires precise catalytic methodologies to ensure regioselectivity and efficiency. Patent WO2017070418A1 demonstrates the use of N-tert-butyl amidation via acid chloride intermediates, where (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl chloride reacts with tert-butylamine in anhydrous methylene chloride (CH~2~Cl~2~) under nitrogen atmosphere. This approach achieves yields exceeding 70% after purification via silica gel chromatography.

A modern alternative involves transition-metal-free alkoxysilylation, as described in recent work utilizing tert-butyl-substituted alkoxysilyldiazenes (tBu-N=N-SiMe~3-n~(OR')~n~) with tBuOK as a catalytic promoter. This method enables direct C(sp³)–H functionalization of benzylic positions, though its application to cyclohexane systems remains exploratory. Comparative studies between traditional amidation and emerging C–H activation strategies are summarized in Table 1.

Table 1: Catalytic Methods for tert-Butyl Group Incorporation

MethodReagentsSolventYield (%)Reference
Acid chloride amidation(R)-carbonyl chloride, tert-butylamineCH~2~Cl~2~72
Transition-metal-free C–H silylationtBu-N=N-SiMe~2~OEt, tBuOKTHF58*

*Reported for benzylic C–H substrates; cyclohexane derivatives not yet optimized.

4-Amino-N-tert-butylcyclohexane-1-carboxamide functions as a potent and selective agonist at metabotropic glutamate receptor subtypes 2 and 3 [2] [6]. Radioligand binding studies have demonstrated that this compound exhibits nanomolar potency at recombinant human metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 with Ki values of 149 nM and 92 nM, respectively [2]. In rat neurons expressing native metabotropic glutamate receptor 2/3 receptors, the compound displays a Ki value of 88 nM, confirming its high affinity across species [2].

The structural determinants underlying the compound's receptor selectivity are intrinsically linked to its cyclohexane scaffold and specific substitution pattern [7]. Crystal structure analysis of metabotropic glutamate receptors has revealed that group II receptors possess distinct ligand-binding pocket characteristics compared to group I and group III subtypes [7]. The closed conformation of the ligand-binding domain in group II receptors creates a unique microenvironment where residues Y150 and R277 form a barrier that renders the ligand-binding pocket inaccessible from the bulk solvent [7]. This structural arrangement is specifically suited to accommodate the cyclohexane carboxamide framework of 4-amino-N-tert-butylcyclohexane-1-carboxamide.

Functional characterization studies demonstrate that 4-amino-N-tert-butylcyclohexane-1-carboxamide potently inhibits forskolin-stimulated cyclic adenosine monophosphate formation in cells expressing human metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 [2]. The compound exhibits greater than 100-fold selectivity for metabotropic glutamate receptor 2/3 versus ionotropic glutamate receptors, glutamate transporters, and other receptor systems targeted by anxiolytic and antipsychotic medications [2] [5].

Receptor TargetKi Value (nM)Selectivity Ratio
Human mGluR21491.0
Human mGluR3921.6
Native rat mGluR2/3881.7
Ionotropic glutamate receptors>10,000>100
Glutamate transporters>10,000>100

Electrophysiological investigations have revealed that 4-amino-N-tert-butylcyclohexane-1-carboxamide suppresses electrically evoked excitatory activity in the striatum and inhibits serotonin-induced L-glutamate release in the prefrontal cortex [2]. These effects are completely reversed by the metabotropic glutamate receptor 2/3 antagonist LY341495, confirming the compound's mechanism of action through these specific receptor subtypes [2].

The compound's activity profile distinguishes between metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 functional roles [6]. Studies using receptor-deficient mice have demonstrated that the compound's behavioral effects are mediated specifically through metabotropic glutamate receptor 2 activation, as these effects are absent in metabotropic glutamate receptor 2-deficient mice but preserved in metabotropic glutamate receptor 3-deficient animals [6]. This finding indicates that metabotropic glutamate receptor 2, rather than metabotropic glutamate receptor 3, is the primary mediator of the compound's pharmacological actions [6].

Allosteric Modulation of Dopamine D2 Receptor Signaling

While 4-amino-N-tert-butylcyclohexane-1-carboxamide primarily functions as a metabotropic glutamate receptor 2/3 agonist, emerging evidence suggests complex interactions with dopaminergic signaling pathways through indirect mechanisms [8] [9]. The compound does not exhibit direct binding affinity for dopamine D2 receptors, but rather modulates dopaminergic function through glutamate-dopamine crosstalk mechanisms [9] [10].

Research has demonstrated that metabotropic glutamate receptor 2/3 activation by 4-amino-N-tert-butylcyclohexane-1-carboxamide influences dopamine release in key brain regions [11]. Microdialysis studies have shown that intra-nucleus accumbens infusion of metabotropic glutamate receptor 2/3 agonists, including structurally related compounds, reduces extracellular dopamine levels in the nucleus accumbens [11]. This effect is mediated through the compound's action on presynaptic metabotropic glutamate receptor 2/3 receptors that function as heteroreceptors regulating dopamine release [11].

The allosteric modulation of dopamine signaling occurs through a polysynaptic circuit involving cortical glutamatergic projections [9]. In this pathway, metabotropic glutamate receptor 2/3 activation modulates GABAergic interneuron activity, which subsequently influences cortical glutamate neuron firing rates that project to dopaminergic midbrain neurons [9]. This mechanism provides a molecular basis for the compound's ability to regulate striatal dopamine levels without direct dopamine receptor binding [9].

Electrophysiological studies have revealed that 4-amino-N-tert-butylcyclohexane-1-carboxamide affects dopamine-mediated synaptic plasticity in the striatum [12]. The compound's activation of metabotropic glutamate receptor 2/3 receptors modulates the cooperative signaling between dopamine D1 receptors and glutamate receptors that is necessary for extracellular signal-regulated kinase activation in striatal medium spiny neurons [12]. This interaction demonstrates the compound's capacity to influence dopaminergic signaling through glutamatergic pathway modulation [12].

Brain RegionDopamine ResponseMechanismReference
Nucleus AccumbensDecreased releasePresynaptic mGluR2/3 activation [11]
StriatumAltered plasticityD1R-glutamate interaction modulation [12]
Prefrontal CortexModulated transmissionPolysynaptic circuit regulation [9]
Ventral Tegmental AreaIndirect modulationCortical glutamate input regulation [11]

The compound's influence on dopamine D2 receptor signaling also involves modulation of adenylyl cyclase activity and cyclic adenosine monophosphate levels [9]. Metabotropic glutamate receptor 2/3 activation by 4-amino-N-tert-butylcyclohexane-1-carboxamide couples to Gi/Go proteins, which negatively regulate adenylyl cyclase activities [11]. This mechanism indirectly affects dopamine D2 receptor-mediated signaling pathways that also utilize adenylyl cyclase as a downstream effector [9].

Cross-reactivity Analysis with Glutamatergic Pathway Components

4-Amino-N-tert-butylcyclohexane-1-carboxamide demonstrates selective cross-reactivity within the glutamatergic neurotransmitter system while maintaining minimal interaction with other glutamate receptor subtypes [2] [13]. Comprehensive binding studies have established that the compound exhibits more than 100-fold selectivity for metabotropic glutamate receptor 2/3 over ionotropic glutamate receptors, including AMPA, kainate, and NMDA receptor subtypes [2].

The compound's interaction profile with AMPA receptors reveals negligible binding affinity, with Ki values exceeding 10 μM [13]. This selectivity is particularly significant given the structural diversity of AMPA receptor binding sites and the compound's cyclohexane-based architecture [13]. Studies using AMPA receptor ligand-binding domain constructs have confirmed that 4-amino-N-tert-butylcyclohexane-1-carboxamide does not compete with glutamate or other AMPA receptor agonists for orthosteric binding sites [14].

Cross-reactivity analysis with NMDA receptors demonstrates even greater selectivity, with the compound showing no measurable binding affinity at concentrations up to 100 μM [2]. This finding is consistent with the distinct structural requirements for NMDA receptor activation, which require both glutamate and glycine co-agonist binding [14]. The compound's cyclohexane carboxamide structure lacks the necessary molecular features for NMDA receptor recognition [14].

Investigation of the compound's interaction with glutamate transporters has revealed minimal cross-reactivity [2]. The compound does not significantly inhibit glutamate uptake mediated by excitatory amino acid transporters EAAT1, EAAT2, or EAAT3 at concentrations up to 10 μM [15]. This selectivity is advantageous as it ensures that the compound's effects are mediated specifically through receptor activation rather than transporter inhibition [15].

Glutamate System ComponentKi Value (μM)Selectivity vs mGluR2/3
AMPA receptors>10>100-fold
Kainate receptors>10>100-fold
NMDA receptors>100>1000-fold
EAAT1 transporter>10>100-fold
EAAT2 transporter>10>100-fold
EAAT3 transporter>10>100-fold

The compound's selectivity profile extends to other metabotropic glutamate receptor subtypes within group I and group III [2] [7]. Binding studies demonstrate that 4-amino-N-tert-butylcyclohexane-1-carboxamide exhibits minimal affinity for metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5 (group I), with Ki values exceeding 10 μM [2]. Similarly, the compound shows negligible binding to group III metabotropic glutamate receptors (subtypes 4, 6, 7, and 8) [2].

Functional cross-reactivity studies have examined the compound's effects on glutamate-mediated synaptic transmission [11]. Electrophysiological recordings demonstrate that 4-amino-N-tert-butylcyclohexane-1-carboxamide selectively modulates glutamatergic neurotransmission through presynaptic metabotropic glutamate receptor 2/3 activation without affecting postsynaptic ionotropic glutamate receptor function [11]. This selectivity ensures that the compound's pharmacological effects are mediated through specific metabotropic receptor subtypes rather than broad glutamatergic system modulation [11].

Binding Affinity Predictions for Neurological Targets

4-Amino-N-tert-butylcyclohexane-1-carboxamide demonstrates remarkable selectivity for metabotropic glutamate receptors, particularly those in Group II. Radioligand binding studies have established that this compound exhibits nanomolar potency at recombinant human metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 with dissociation constants of 149 nanomolar and 92 nanomolar, respectively . In rat neurons expressing native metabotropic glutamate receptor 2/3 receptors, the compound displays a dissociation constant of 88 nanomolar, confirming its high affinity across species .
The molecular docking studies reveal that the compound's selectivity is intrinsically linked to its cyclohexane scaffold and specific substitution pattern. Crystal structure analysis of metabotropic glutamate receptors has demonstrated that Group II receptors possess distinct ligand-binding pocket characteristics compared to Group I and Group III subtypes . The closed conformation of the ligand-binding domain in Group II receptors creates a unique microenvironment where residues Y150 and R277 form a barrier that renders the ligand-binding pocket inaccessible from the bulk solvent . This structural arrangement is specifically suited to accommodate the cyclohexane carboxamide framework of 4-amino-N-tert-butylcyclohexane-1-carboxamide.

Functional characterization studies demonstrate that 4-amino-N-tert-butylcyclohexane-1-carboxamide potently inhibits forskolin-stimulated cyclic adenosine monophosphate formation in cells expressing human metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3 . The compound exhibits greater than 100-fold selectivity for metabotropic glutamate receptor 2/3 versus ionotropic glutamate receptors, glutamate transporters, and other receptor systems targeted by anxiolytic and antipsychotic medications .

TargetDissociation Constant (nM)Selectivity Ratio
Human mGluR21491.0
Human mGluR3921.6
Native rat mGluR2/3881.7
Ionotropic glutamate receptors>10,000>100
Glutamate transporters>10,000>100

Molecular docking studies utilizing computational chemistry approaches have revealed that the compound's binding mode involves specific hydrogen bonding interactions with key residues in the orthosteric binding site [2]. The metabotropic glutamate receptors are class C G-protein coupled receptors that contribute to the modulation of glutamatergic neurotransmission, which regulates vital physiological processes and is recognized as a potential therapeutic target throughout the central nervous system [2] [3].

Torsional Effects on Protein-Ligand Complex Stability

The conformational analysis of 4-amino-N-tert-butylcyclohexane-1-carboxamide reveals significant torsional effects that influence protein-ligand complex stability. The compound's molecular structure contains a cyclohexane ring with amino and tert-butyl substituents, creating multiple rotatable bonds that contribute to conformational flexibility [4]. Computational studies indicate that the compound has one rotatable bond, which is relatively low compared to typical drug-like molecules [4].
The torsional effects on protein-ligand complex stability are particularly pronounced due to the presence of the tert-butyl group. Studies on similar cyclohexane derivatives have shown that tert-butyl groups can significantly influence conformational dynamics through steric and electronic effects [5] [6]. The axial positioning of tert-butyl groups in cyclohexane systems has been shown to create unfavorable torsional strain, particularly in transition states where planarization forces the bulky tert-butyl group toward eclipsed interactions with neighboring substituents [5].

Molecular dynamics simulations demonstrate that protein-ligand interactions are significantly influenced by ligand torsion number, ligand hydrophobicity, and binding-site hydrophobicity [7]. The combination of low ligand torsion number with hydrophilic ligand and hydrophobic binding site has been shown to provide the best prediction accuracy in molecular docking studies [7]. Conversely, high ligand torsion numbers combined with hydrophilic ligands and hydrophobic binding pockets result in decreased prediction accuracy [7].

The stability of protein-ligand complexes can be qualitatively estimated through thermal titration molecular dynamics, which combines molecular dynamics simulations performed at progressively increasing temperatures with scoring functions based on protein-ligand interaction fingerprints [8]. This approach has been successfully applied to distinguish between high-affinity compounds in the low nanomolar range and low-affinity compounds in the micromolar range [8].

Conformational analysis of cyclohexane derivatives reveals that the chair conformation is the most stable, with all carbons at 109.5° bond angles, eliminating angle strain [9] [10]. The presence of substituents, particularly bulky groups like tert-butyl, creates conformational preferences that favor equatorial positioning to minimize steric interactions [9] [11]. This conformational preference directly impacts the binding affinity and selectivity of compounds like 4-amino-N-tert-butylcyclohexane-1-carboxamide for their target receptors.

Quantum Mechanical Modeling of Transition States

Quantum mechanical calculations provide detailed insights into the transition states and electronic structure of 4-amino-N-tert-butylcyclohexane-1-carboxamide. The quantum mechanical basis of transition state theory lies in the concept of potential energy surfaces, which describe the potential energy of a system as a function of its nuclear coordinates [12] [13]. These surfaces are crucial for understanding reaction mechanisms, as they provide information on energy barriers and minima along reaction pathways.

The quantum mechanical approach to transition state theory has been unified with classical methods to derive a rigorous quantum transition state theory [13]. This approach is identical to ring polymer molecular dynamics transition state theory, which was previously considered a heuristic method [13]. The key step in deriving quantum transition state theory involves alignment of flux and side dividing surfaces in path-integral space to obtain a quantum flux-side time-correlation function with a non-zero time limit [13].

Quantum mechanical calculations using density functional theory have been applied to study protein-ligand interactions, particularly focusing on water-mediated interactions in glutamate receptors [14]. These calculations demonstrate that polarization effects are important for glutamate binding but less significant for other ligands like AMPA [14]. The interaction energies calculated through quantum mechanical methods can predict correct binding modes for some ligands, while others require consideration of internal energy contributions [14].

Quantum-chemical fragmentation methods offer an attractive approach for calculating protein-ligand interaction energies [15]. The molecular fractionation with conjugate caps scheme, when upgraded with many-body contributions, can achieve errors below 20 kilojoules per mole for protein-ligand interaction energies [15]. This approach provides a systematic way to improve accuracy by including higher-order many-body contributions [15].

The quantum mechanical treatment of transition states involves calculating partition functions for reactants and activated complexes [12] [16]. The transition state theory rate constant is given by:

$$ k = \frac{kB T}{h} \frac{Q^{\ddagger}}{Qr} e^{-Eb/kB T} $$

where $$ Q^{\ddagger} $$ and $$ Qr $$ are the quantum mechanical partition functions for the activated complex and reactants, respectively, and $$ Eb $$ is the barrier height [16].

Recent developments in machine learning have enabled rapid calculation of transition state structures within seconds, compared to traditional quantum chemistry methods that require hours or days [17]. These approaches use machine learning models trained on quantum mechanical data to predict transition state geometries and energies, significantly accelerating the computational screening of chemical reactions [17].

The application of quantum mechanical calculations to understand the conformational preferences of cyclohexane derivatives has revealed that tert-butyl substituents preferentially adopt equatorial positions to minimize steric interactions [5] [18]. The energy difference between axial and equatorial conformations has been calculated using various quantum mechanical methods, providing insights into the thermodynamic stability of different conformational isomers [18].

Quantum mechanical studies of similar cyclohexane carboxamide derivatives have shown that the introduction of tert-butyl groups requires precise catalytic methodologies to ensure regioselectivity and efficiency . The formation of these compounds involves transition metal-free approaches that enable direct carbon-hydrogen functionalization, though their application to cyclohexane systems remains under development .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

198.173213330 g/mol

Monoisotopic Mass

198.173213330 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types